9-Chloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
9-Chloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C27H21ClN2O2 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
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Biological Activity
9-Chloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound belonging to the class of benzopyrazoles. This compound is characterized by its unique structural features, which include multiple aromatic rings and halogen substituents that enhance its chemical reactivity and biological activity. The presence of methoxy groups improves solubility and potential interactions with biological targets.
- Molecular Formula : C28H23ClN2O3
- Molecular Weight : 470.95 g/mol
- CAS Number : 303060-27-7
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyrazolo[1,5-c][1,3]oxazine compounds possess potent antibacterial properties against various strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
-
Anticancer Potential :
- The compound has been evaluated for its anticancer properties. Pyrazolo[1,5-c][1,3]oxazines have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies on similar compounds indicate that they can target multiple pathways involved in cancer progression.
- Enzymatic Inhibition :
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Modulation : By binding to specific enzymes, it alters their activity and affects downstream signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .
Case Studies
Several studies have investigated the biological activity of related compounds:
Properties
CAS No. |
303060-26-6 |
---|---|
Molecular Formula |
C27H21ClN2O2 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
9-chloro-5-(4-methoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H21ClN2O2/c1-31-22-11-8-18(9-12-22)27-30-25(23-15-21(28)10-13-26(23)32-27)16-24(29-30)20-7-6-17-4-2-3-5-19(17)14-20/h2-15,25,27H,16H2,1H3 |
InChI Key |
SSHVRSKIJMVKPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl |
Origin of Product |
United States |
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